molecular formula C18H15BrN4O4 B213533 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE

Cat. No.: B213533
M. Wt: 431.2 g/mol
InChI Key: MRRXZIBVMYTCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromo-nitro-pyrazole moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Bromination and Nitration: The pyrazole ring is then subjected to bromination and nitration reactions to introduce the bromo and nitro groups.

    Coupling with Benzamide: The bromo-nitro-pyrazole intermediate is then coupled with a benzamide derivative under appropriate conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Investigation of its effects on specific biological pathways and targets.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide
  • 4-({4-bromo-3-amino-1H-pyrazol-1-yl}methyl)-N-(4-methoxyphenyl)benzamide

Uniqueness

The presence of the bromo and nitro groups in 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-METHOXYPHENYL)BENZAMIDE may confer unique reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s electronic properties, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H15BrN4O4

Molecular Weight

431.2 g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C18H15BrN4O4/c1-27-15-8-6-14(7-9-15)20-18(24)13-4-2-12(3-5-13)10-22-11-16(19)17(21-22)23(25)26/h2-9,11H,10H2,1H3,(H,20,24)

InChI Key

MRRXZIBVMYTCJF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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